
A Technical Guide to the Complete Structure and
Activity of Cyclo(-Met-Pro)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cyclo(-Met-Pro)

Cat. No.: B15564188 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cyclo(-Met-Pro), a cyclic dipeptide also known as a 2,5-diketopiperazine, is a heterocyclic

organic compound formed from the condensation of the amino acids L-methionine and L-

proline.[1][2] This molecule has been identified in natural sources, including as a flavor

component in beef, and is produced by various microorganisms.[2][3] In recent years, Cyclo(-
Met-Pro) has garnered attention within the scientific community for its diverse, albeit

sometimes modest, biological activities. These include potential antiviral, significant

antimycobacterial, and antioxidant properties, making it a subject of interest for further

investigation in drug discovery and development.[1] This guide provides a comprehensive

overview of its structure, properties, and known biological functions, supported by experimental

protocols and data.

Chemical Structure and Identification
The fundamental structure of Cyclo(-Met-Pro) consists of a piperazine-2,5-dione core, with the

side chains of methionine and proline residues determining its specific chemical characteristics.

The IUPAC name for the L-L stereoisomer is (3S,8aS)-3-(2-methylsulfanylethyl)-2,3,6,7,8,8a-

hexahydropyrrolo[1,2-a]pyrazine-1,4-dione.
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Identifier Value

IUPAC Name
(3S,8aS)-3-(2-methylsulfanylethyl)-2,3,6,7,8,8a-

hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

CAS Number 53049-06-2

Molecular Formula C₁₀H₁₆N₂O₂S

Canonical SMILES CSCCC1C(=O)N2CCCC2C(=O)N1

Stereo SMILES CSCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N1

InChI

InChI=1S/C10H16N2O2S/c1-15-6-4-7-

10(14)12-5-2-3-8(12)9(13)11-7/h7-8H,2-

6H2,1H3,(H,11,13)/t7-,8-/m0/s1

InChI Key VFVAGPWBFWJBMN-YUMQZZPRSA-N

Physicochemical Properties
The physical and chemical properties of Cyclo(-Met-Pro) are essential for its handling,

formulation, and mechanism of action.

Property Value

Molecular Weight 228.31 g/mol

Appearance White Powder

Density 1.3 ± 0.1 g/cm³

Boiling Point 489.7 ± 38.0 °C at 760 mmHg

Solubility Soluble in Acetic Acid

XLogP3 0.4

Kovats Retention Index 1780 (Standard non-polar column)

Storage Temperature Recommended at -20°C or below
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Synthesis and Characterization Workflow
The synthesis of Cyclo(-Met-Pro) typically follows a multi-step process involving the formation

of a linear dipeptide followed by intramolecular cyclization. The resulting compound is then

purified and its structure is confirmed using various analytical techniques.
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General workflow for the synthesis and purification of Cyclo(-Met-Pro).

Experimental Protocols
General Synthesis of Cyclo(-Met-Pro)
This protocol is a generalized procedure based on common methods for diketopiperazine

synthesis.

Dipeptide Formation: N-protected L-methionine (e.g., with a Cbz group) is activated using a

coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of

hydroxybenzotriazole (HOBt). This activated amino acid is then reacted with an L-proline

ester (e.g., methyl ester) in an appropriate solvent like dichloromethane (DCM) at 0°C, slowly

warming to room temperature. The reaction is monitored by Thin Layer Chromatography

(TLC).

Work-up and Purification: Upon completion, the dicyclohexylurea byproduct is filtered off.

The organic layer is washed sequentially with dilute acid, bicarbonate solution, and brine,

then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure

to yield the protected linear dipeptide.

Deprotection: The protecting groups are removed. For a Cbz group, this is typically achieved

by hydrogenolysis using 10% Palladium on carbon (Pd/C) as a catalyst under a hydrogen

atmosphere in a solvent like methanol. The catalyst is subsequently removed by filtration

through Celite.
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Cyclization: The deprotected linear dipeptide ester is dissolved in a solvent such as methanol

or isopropanol and heated to reflux under high-dilution conditions to favor intramolecular

cyclization over polymerization. The reaction progress is monitored by TLC.

Final Purification: The solvent is evaporated, and the resulting crude Cyclo(-Met-Pro) is
purified using column chromatography or preparative High-Performance Liquid

Chromatography (HPLC) to yield the final product.

Structural Characterization
Mass Spectrometry (MS): The exact mass of the purified compound is determined using

high-resolution mass spectrometry (HRMS) to confirm the molecular formula C₁₀H₁₆N₂O₂S.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in

a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD). The chemical shifts, coupling

constants, and integrations are analyzed to confirm the cyclic dipeptide structure and the

integrity of the methionine and proline side chains.

Antiviral Activity Assay (Influenza A H3N2)
This protocol describes a cytopathic effect (CPE) inhibition assay to evaluate antiviral activity,

based on the context of reported findings.

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and

cultured until a confluent monolayer is formed.

Virus Infection: The cell culture medium is removed, and the cells are washed with

phosphate-buffered saline (PBS). The cells are then infected with a predetermined titer of

Influenza A (H3N2) virus.

Compound Treatment: Simultaneously, serial dilutions of Cyclo(-Met-Pro) are added to the

wells. A virus control (no compound) and a cell control (no virus, no compound) are included.

Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere for 48-72 hours, or

until the virus control wells show approximately 90-100% CPE.

Quantification: The CPE is observed microscopically. Cell viability can be quantified using a

colorimetric assay such as the MTT or neutral red uptake assay. The concentration of the
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compound that inhibits CPE by 50% (IC₅₀) is calculated.

Antimycobacterial Activity Assay (MIC Determination)
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory

Concentration (MIC), as suggested by its reported activity.

Inoculum Preparation: A suspension of a Mycobacterium species (e.g., Mycobacterium

tuberculosis H37Rv) is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic

acid, albumin, dextrose, catalase) and adjusted to a standardized concentration (e.g., 5 x 10⁵

CFU/mL).

Compound Dilution: Two-fold serial dilutions of Cyclo(-Met-Pro) are prepared in a 96-well

microtiter plate using the broth as the diluent.

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive

control (bacteria, no compound) and a negative control (broth only) are included.

Incubation: The plate is sealed and incubated at 37°C for 7-14 days, or until visible growth is

observed in the positive control well.

MIC Determination: The MIC is defined as the lowest concentration of Cyclo(-Met-Pro) that

completely inhibits visible growth of the mycobacteria.

Biological Activity and Mechanism of Action
Cyclo(-Met-Pro) has been investigated for several biological activities, with varying degrees of

potency. Its functions appear to be diverse, ranging from antimicrobial to antioxidant.
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Reported Biological Activities

Cyclo(-Met-Pro)

Antiviral Activity

 Weak inhibition of
Influenza A (H3N2) virus

(2.1% at 5 mM)

Antimycobacterial Activity

 Significant inhibition of
Mycobacterium sp.

(MIC = 4 µg/mL)

Antioxidant / Anticancer

 Proposed to bind Reactive
Oxygen Species (ROS)
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Reported biological activities of Cyclo(-Met-Pro).

Antiviral Activity: Studies have shown that Cyclo(-Met-Pro) exhibits weak inhibitory activity

against the influenza A virus (H3N2), with only 2.1% inhibition observed at a high

concentration of 5 mM. This suggests it is not a potent antiviral agent on its own but may

serve as a scaffold for developing more active derivatives.

Antimycobacterial Activity: In contrast to its weak antiviral effects, Cyclo(-Met-Pro) has

demonstrated significant antimycobacterial properties. It was reported to have a Minimum

Inhibitory Concentration (MIC) of 4 μg/mL against Mycobacterium species, indicating potent

activity and highlighting its potential for development as a novel anti-tuberculosis agent.

Antioxidant and Anticancer Activity: Some evidence suggests that Cyclo(-Met-Pro) may

function as an antioxidant by binding to reactive oxygen species (ROS), thereby preventing

cellular damage. This mechanism is proposed to underlie its potential to inhibit the

proliferation of cancer cells. Proline-based diketopiperazines as a class are noted for their

anticancer potential.

Conclusion
Cyclo(-Met-Pro) is a well-characterized cyclic dipeptide with a defined structure and a range of

biological activities. While its antiviral properties are limited, its significant antimycobacterial

effects present a promising avenue for future research and development. The straightforward,

albeit multi-step, synthesis allows for the generation of analogs to explore structure-activity
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relationships. For researchers in drug discovery, Cyclo(-Met-Pro) represents a valuable natural

product scaffold, particularly for the development of new therapeutics against mycobacterial

infections. Further investigation into its precise mechanisms of action and in vivo efficacy is

warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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